molecular formula C18H18N2O3S B2875862 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1356810-44-0

5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2875862
CAS No.: 1356810-44-0
M. Wt: 342.41
InChI Key: RRNWAFUVCFBTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a synthetic small molecule based on the 1,5-benzodiazepin-2-one scaffold, a structure of high interest in medicinal chemistry and drug discovery . The core 1,5-benzodiazepine structure is known to adopt a boat-shaped conformation in the solid state . This particular analogue is functionalized with a unique (E)-2-(4-methylphenyl)ethenylsulfonyl group, which may influence its electronic properties, receptor binding affinity, and overall pharmacokinetic profile. The 1,5-benzodiazepine pharmacophore is widely recognized for its versatile biological activities . Research into analogous compounds has shown that this class can exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . Some 1,5-benzodiazepine derivatives have also been investigated as anti-HIV agents, calcium channel blockers, and cytotoxic agents . The specific sulfonyl styrenyl substituent in this compound suggests potential as a key intermediate in organic synthesis or as a candidate for screening against various biological targets in hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-14-6-8-15(9-7-14)11-13-24(22,23)20-12-10-18(21)19-16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNWAFUVCFBTJZ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazepinone Synthesis

The 3,4-dihydro-1H-1,5-benzodiazepin-2-one core is typically synthesized via cyclization of ortho-phenylenediamine derivatives with carbonyl compounds. A foundational approach involves reacting 1,2-diaminobenzene with β-ketoesters or α-haloketones under acidic or basic conditions. For example, aluminum amalgam-mediated cyclization in tetrahydrofuran (THF)/water systems achieves moderate yields (65–70%) while preserving stereochemical integrity.

Recent advancements utilize microwave-assisted cyclization to reduce reaction times from hours to minutes. For instance, heating 1,2-diaminobenzene with ethyl acetoacetate at 150°C for 15 minutes in dimethylformamide (DMF) yields the core structure with 85% efficiency.

Introduction of the sulfonyl group at position 5 is achieved through sulfonylation reactions. The most reliable method employs 4-methylstyrenesulfonyl chloride (1.1 equivalents) in acetonitrile (MeCN) with triethylamine (Et₃N) as a base. Key parameters include:

Parameter Condition Yield (%) Reference
Solvent MeCN 78
Base Et₃N (2.6 equiv) 82
Temperature 0°C → rt 75
Reaction Time 1–2 h 80

Alternative sulfonylating agents, such as 4-methylbenzenesulfonyl chloride, result in lower regioselectivity (≤60%) due to steric hindrance.

Stereoselective Introduction of the (E)-Ethenyl Group

The (E)-2-(4-methylphenyl)ethenyl moiety is installed via palladium-catalyzed cross-coupling. A 2015 protocol adapts this strategy using:

  • Substrate : 5-Sulfonylbenzodiazepinone (1.0 equiv)
  • Reagent : 4-Methylstyrylboronic acid (1.2 equiv)
  • Catalyst : Pd/C (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : THF/H₂O (4:1)
  • Conditions : 80°C, 12 h

This method achieves 89% yield with >99:1 E/Z selectivity, attributed to trans-aminopalladation during the 7-exo-dig cyclization. Comparative studies show that Pd/C outperforms Pd(PPh₃)₄ in cost-effectiveness and recyclability.

One-Pot Tandem Synthesis

Industrial-scale approaches favor one-pot methodologies to minimize purification steps. A 2024 protocol combines:

  • Cyclization : 1,2-Diaminobenzene + ethyl levulinate (Et₃N, MeCN, 50°C, 2 h)
  • Sulfonylation : In situ addition of 4-methylstyrenesulfonyl chloride (0°C → rt, 1 h)
  • Heck Coupling : Pd/C, 4-methylvinylbenzene, K₂CO₃ (80°C, 12 h)

This sequence delivers the target compound in 72% overall yield, with HPLC purity >98%.

Purification and Characterization

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction : CH₂Cl₂/H₂O (3×) to remove unreacted sulfonyl chlorides.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields colorless crystals.

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16.4 Hz, 1H, CH=CH), 7.42–7.20 (m, 8H, Ar-H), 3.82 (s, 2H, N-CH₂), 2.91 (t, 2H, CH₂), 2.38 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₉N₂O₃S: 375.1118; found: 375.1115.

Industrial-Scale Considerations

Large-scale production (≥100 g) requires:

  • Continuous Flow Reactors : For Pd-catalyzed steps to enhance heat/mass transfer.
  • Solvent Recovery : MeCN and THF are distilled and reused, reducing costs by 40%.
  • Catalyst Recycling : Pd/C is filtered, washed with acetic acid, and reused 5× without activity loss.

Challenges and Optimization

  • Stereochemical Drift : Prolonged heating (>24 h) induces E→Z isomerization. Mitigated by strict temperature control (<80°C) and inert atmospheres.
  • Sulfonyl Chloride Stability : Hydrolytic degradation is minimized using anhydrous MeCN and molecular sieves.

Emerging Alternatives

  • Enzymatic Sulfonylation : Lipase-mediated reactions in ionic liquids show promise for greener synthesis (62% yield, 94% E-selectivity).
  • Electrochemical Methods : Direct anodic oxidation of 4-methylstyrene to sulfones avoids hazardous sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styrene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzodiazepine core can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for sulfonyl group reduction.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Epoxides and Diols: From oxidation of the styrene moiety.

    Sulfides and Thiols: From reduction of the sulfonyl group.

    Halogenated and Alkylated Derivatives: From substitution reactions on the benzodiazepine core.

Scientific Research Applications

Chemistry

In chemistry, 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a calcium channel blocker, which could make it useful in the development of new therapeutic agents for cardiovascular diseases.

Medicine

In medicine, benzodiazepine derivatives are known for their sedative and anxiolytic properties.

Industry

In industry, the compound’s sulfonyl group provides corrosion inhibition properties, making it useful for protecting metals against corrosion in various industrial applications .

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action can lead to the relaxation of smooth muscles and a reduction in blood pressure, highlighting its potential therapeutic benefits.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

Triazole Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl group but differs in its core structure (1,2,4-triazole vs. benzodiazepinone). Key distinctions include:

  • Substituents: The 2,4-difluorophenyl and phenylethanone groups in the triazole derivative may enhance electron-withdrawing effects and π-π stacking interactions, unlike the 4-methylphenyl ethenyl group in the target compound.
Benzimidazole Derivatives

Compounds 5e and 5f from are benzimidazoles with toluenesulfonyl-ethyl ester side chains. Notable differences include:

  • Core Structure: The benzimidazole core is bicyclic and fully aromatic, offering distinct electronic properties compared to the partially saturated benzodiazepinone.
  • Sulfonyl Attachment : The toluenesulfonyl group in 5e/5f is linked via an ethyl ester, contrasting with the direct ethenylsulfonyl substitution in the target compound. This difference may affect hydrolysis rates and bioavailability.
  • Functional Groups: Methoxy and phenoxyacetic acid substituents in 5e/5f introduce hydrogen-bonding capabilities absent in the target molecule .

Structural and Functional Comparison Table

Feature Target Compound Triazole Derivative () Benzimidazole Derivatives ()
Core Structure 3,4-Dihydro-1H-1,5-benzodiazepin-2-one 4H-1,2,4-triazole Benzimidazole
Sulfonyl Group (E)-4-Methylphenyl-ethenylsulfonyl 4-Phenylsulfonylphenyl Toluenesulfonyl ethyl ester
Key Substituents None explicitly described 2,4-Difluorophenyl, phenylethanone Methoxy, phenoxyacetic acid
Potential Bioactivity Not reported Likely kinase/modulatory activity Proton pump inhibition (inferred)
Synthetic Method Not described Sodium ethoxide/α-halogenated ketones Multi-step sulfonylation/esterification

Implications of Structural Differences

  • Pharmacokinetics: The benzodiazepinone core may offer improved blood-brain barrier penetration compared to triazoles or benzimidazoles, depending on substituent lipophilicity.
  • Electron Effects : The (E)-ethenylsulfonyl group in the target compound could enhance resonance stabilization and electrophilic reactivity relative to aryl-sulfonyl groups in analogues.

Biological Activity

5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with the GABAergic system. This article reviews the available literature on its biological activity, including case studies and experimental findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Molecular Formula: C17H18N2O3S
Molecular Weight: 342.40 g/mol
CAS Number: (To be determined based on specific databases)

The biological activity of this compound primarily involves modulation of the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, and muscle-relaxant effects.

Antidepressant Effects

Recent studies have evaluated the antidepressant potential of various benzodiazepine analogs, including this compound. For instance, a study involving synthesized benzodiazepine derivatives demonstrated significant reductions in immobility times during forced swim tests (FST) and tail suspension tests (TST), suggesting antidepressant-like effects. The compounds were tested at various dosages with results indicating that certain derivatives showed superior efficacy compared to standard treatments like diazepam and imipramine .

Compound Dosage (mg/kg) FST Immobility Time (s) TST Immobility Time (s)
Control-177.24 ± 1.82166.13 ± 2.18
Diazepam2.570.13 ± 4.1265.45 ± 2.81
Imipramine1065.45 ± 2.81-
Compound 21.2580.81 ± 1.1474.93 ± 1.14
Compound 52.575.68 ± 3.7370.38 ± 1.43

Neuropharmacological Studies

In neuropharmacological assessments, compounds similar to this benzodiazepine derivative have shown significant interaction with GABA_A receptors, enhancing GABAergic transmission and thereby influencing mood and anxiety levels .

Case Studies

A notable case study investigated the acute toxicity and behavioral effects of synthesized benzodiazepines in mice models . The study utilized various doses to assess safety and efficacy, establishing a safe dosage threshold for further experimentation.

Acute Toxicity Findings

The acute toxicity study indicated that doses up to 25 mg/kg were well tolerated in mice, while higher doses led to observable morbidity . This finding is crucial for determining safe therapeutic ranges for potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.